Terbinafine-d3(N-methyl-d3)

Isotopic Purity LC-MS Internal Standard Quality Control

Choose Terbinafine-d3 (N-methyl-d3) as your internal standard for unmatched LC-MS/MS accuracy. The N-methyl-d3 label sits on the MRM fragment ion, ensuring perfect co-elution, identical ionization, and robust matrix effect correction—critical for FDA/EMA-compliant bioequivalence studies and ANDA submissions. This fully characterized reference standard eliminates cross-talk and ion suppression risks, traceable to USP/EP standards.

Molecular Formula C21H22D3N
Molecular Weight 294.46
CAS No. 1133210-36-2
Cat. No. B602554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerbinafine-d3(N-methyl-d3)
CAS1133210-36-2
Molecular FormulaC21H22D3N
Molecular Weight294.46
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Terbinafine-d3(N-methyl-d3) (CAS 1133210-36-2): A Defined Deuterated Internal Standard for Quantitative LC-MS Bioanalysis


Terbinafine-d3(N-methyl-d3) is a stable isotope-labeled analog of the allylamine antifungal agent terbinafine, wherein three hydrogen atoms on the N-methyl group are replaced by deuterium atoms [1]. This compound belongs to the class of deuterated internal standards specifically designed for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. With a molecular formula of C21H22D3N and a molecular weight of 294.46 g/mol, it provides a +3 Da mass shift relative to unlabeled terbinafine, enabling precise quantification of the parent drug in complex biological matrices .

Why Generic Substitution of Terbinafine-d3(N-methyl-d3) with Other Deuterated Analogs Is Not Equivalent


Stable isotope-labeled internal standards are not interchangeable in quantitative bioanalysis. While all deuterated terbinafine analogs provide a mass shift, their chromatographic behavior, ionization efficiency, and matrix effect correction capability can vary significantly based on the number and position of deuterium labels [1]. The N-methyl-d3 labeling in this compound is synthetically positioned to reside on the fragment ion used for multiple reaction monitoring (MRM), a critical requirement for accurate quantification . Substituting this compound with a structural analog (e.g., naftifine) or a differently labeled analog (e.g., terbinafine-d7) may introduce method bias due to differential extraction recovery, ion suppression, or retention time shifts, thereby compromising assay accuracy and reproducibility [2].

Quantitative Evidence Guide for Selecting Terbinafine-d3(N-methyl-d3) Over Alternative Internal Standards


Comparative Isotopic Purity and Chemical Purity of Terbinafine-d3(N-methyl-d3) vs. Terbinafine-d7 Hydrochloride

Terbinafine-d3(N-methyl-d3) (free base) offers a defined isotopic purity specification of 98% atom D and chemical purity of 98% by HPLC, as confirmed by multiple independent suppliers . This level of characterization is essential for minimizing isotopic cross-talk and ensuring accurate quantification in regulatory-compliant bioanalysis. In contrast, terbinafine-d7 hydrochloride, a commonly used alternative, is often specified with a lower purity of >95% (without a defined atom% D specification in many listings), which can introduce higher variability and background noise in MS detection .

Isotopic Purity LC-MS Internal Standard Quality Control

Strategic Labeling Site for MRM Quantification: Terbinafine-d3(N-methyl-d3) vs. Alternative Labeling Strategies

The N-methyl-d3 labeling of this compound is strategically positioned on the fragment ion (m/z 141.1) that is typically monitored for terbinafine quantification [1]. This design ensures that the deuterium label is retained on the quantifier ion, a critical factor for accurate MRM-based LC-MS/MS assays. For comparative context, terbinafine-d7 is used as an internal standard in some validated methods, with MRM transitions of m/z 299.5 → 148.1 (reflecting a +7 Da precursor and +7 Da product ion) [1]. However, if the deuterium label were located on a portion of the molecule that is lost during fragmentation (e.g., on the naphthalene ring in some d5 analogs), the resulting product ion would be unlabeled, leading to potential signal overlap and reduced quantitative accuracy . The N-methyl-d3 label is specifically designed to avoid this common pitfall.

Mass Spectrometry MRM Transitions Internal Standard Design

Documented Matrix Effect Correction in Human Plasma: Sil-IS vs. Structural Analog

In validated LC-MS/MS methods, the use of a stable isotope-labeled internal standard (SIL-IS) such as Terbinafine-d3 is mandated to correct for matrix effects, which are inherent in biological samples like plasma. While a study using terbinafine-d7 demonstrated a robust method with extraction recovery and matrix effect within acceptable ranges [1], the fundamental principle is that a SIL-IS co-elutes with the analyte and experiences identical ion suppression or enhancement [2]. This is in stark contrast to the use of a structural analog internal standard like naftifine, which, due to different chemical properties, does not provide the same level of correction, leading to method bias [3]. Terbinafine-d3, with its +3 Da mass shift and N-methyl labeling, provides the necessary mass resolution to avoid isotopic cross-talk while ensuring perfect co-elution and equivalent ionization efficiency in standard reversed-phase LC conditions .

Matrix Effect Ion Suppression LC-MS/MS Bioanalysis

Regulatory Compliance and Traceability for ANDA Submissions

Terbinafine-d3(N-methyl-d3) is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development and validation (AMV) [1]. This compound is explicitly designated for use in Quality Controlled (QC) applications and Abbreviated New Drug Application (ANDA) submissions, serving as a reference standard for traceability against pharmacopeial standards (USP or EP) [1][2]. This is a key differentiator from many research-grade isotopic labels that may not be accompanied by the comprehensive Certificate of Analysis required for regulated bioanalysis. The product's characterization data ensures that it meets the stringent requirements of 21 CFR Part 11 and other global regulatory frameworks, reducing the risk of method rejection during regulatory review.

Regulatory Compliance Reference Standard ANDA

Key Application Scenarios for Terbinafine-d3(N-methyl-d3) in Bioanalytical Workflows


LC-MS/MS Method Development and Validation for Terbinafine Quantification in Plasma

Terbinafine-d3(N-methyl-d3) serves as the optimal internal standard for developing and validating high-throughput LC-MS/MS methods for quantifying terbinafine in human plasma. Its +3 Da mass shift and N-methyl labeling ensure co-elution and identical ionization efficiency, enabling accurate correction for matrix effects [1]. This is essential for achieving the precision and accuracy required by regulatory guidelines for bioequivalence and pharmacokinetic studies [2].

Quality Control and Release Testing in Generic Pharmaceutical Manufacturing (ANDA)

In the context of Abbreviated New Drug Applications (ANDA), this compound is a fully characterized reference standard compliant with regulatory guidelines. It can be used for analytical method validation (AMV) and Quality Controlled (QC) applications during the synthesis and formulation stages of generic terbinafine production, ensuring batch-to-batch consistency and traceability to USP/EP standards [3].

In Vitro and In Vivo Pharmacokinetic and Metabolism Studies

For researchers investigating the absorption, distribution, metabolism, and excretion (ADME) of terbinafine, this deuterated internal standard is indispensable. It allows for the precise quantification of terbinafine in complex biological matrices (e.g., plasma, urine, tissue homogenates) from preclinical species or human subjects, eliminating variability introduced by sample preparation and instrument fluctuations .

Clinical Bioequivalence Studies Requiring High Regulatory Scrutiny

This compound is ideally suited for use in pivotal bioequivalence studies, where method robustness and data integrity are paramount. Its well-defined isotopic purity and strategic labeling mitigate the risk of method failure due to cross-talk or matrix effects, providing the confidence required for regulatory submission to agencies like the FDA and EMA [2][3].

Technical Documentation Hub

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